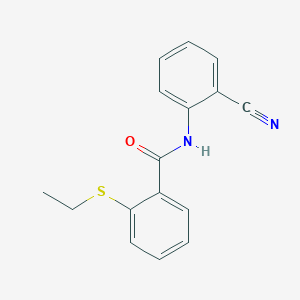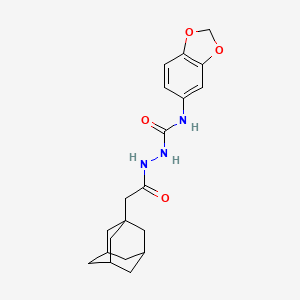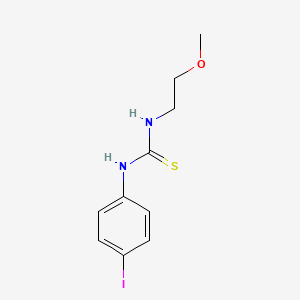![molecular formula C18H19NO3S B4117771 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117771.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Description
"N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide" is a compound that appears to involve functionalities indicative of potential biological activity. Its structure suggests the presence of a benzodioxole moiety, a thioether linkage, and an amide group, each of which plays a significant role in the molecule's chemical behavior and potential interactions with biological targets.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available substrates. For instance, the preparation of related compounds often includes steps such as amine alkylation, thioether formation via nucleophilic substitution, and amide bond formation through condensation reactions (Manolov, Ivanov, & Bojilov, 2021). These steps can be optimized for yield, selectivity, and purity based on the specific functional groups present in the starting materials and the desired final product.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks is often elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological targets (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds containing benzodioxole, thioether, and amide functionalities can participate in a variety of chemical reactions. The amide linkage, for instance, is relatively stable under physiological conditions but can be hydrolyzed under more stringent conditions. The thioether moiety can undergo oxidation, and the benzodioxole ring can participate in electrophilic aromatic substitution reactions, depending on the substitution pattern and reaction conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of such compounds are significantly influenced by their molecular structure. The presence of the benzodioxole and amide functionalities typically increases the compound's polarity, potentially enhancing its solubility in polar solvents (Facchinetti et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-3-6-15(7-4-12)23-13(2)18(20)19-10-14-5-8-16-17(9-14)22-11-21-16/h3-9,13H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGWTWPDLHGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4117704.png)
![2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4117709.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4117718.png)

![N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4117733.png)
![methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride](/img/structure/B4117736.png)
![ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4117743.png)

![N-(1-{4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-chlorobenzamide](/img/structure/B4117759.png)
![N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117763.png)

![N'-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B4117793.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)
